molecular formula C14H20N2O5 B12646587 2-(2,8-Dinitrooctyl)phenol CAS No. 63149-81-5

2-(2,8-Dinitrooctyl)phenol

Cat. No.: B12646587
CAS No.: 63149-81-5
M. Wt: 296.32 g/mol
InChI Key: IEAIACCKVIARIW-UHFFFAOYSA-N
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Description

Dinitrooctylphenol is an organic compound with the chemical formula C14H20N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups and an octyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinitrooctylphenol can be synthesized through the nitration of octylphenol. The process involves the reaction of octylphenol with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of nitro groups at the desired positions on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of dinitrooctylphenol involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The nitration reaction is followed by purification steps, such as recrystallization or distillation, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Dinitrooctylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction of dinitrooctylphenol can lead to the formation of amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted phenols

Scientific Research Applications

Dinitrooctylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: Dinitrooctylphenol is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dinitrooctylphenol involves its interaction with cellular components. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various molecular targets and pathways. The compound’s ability to uncouple oxidative phosphorylation is also of interest in biochemical studies.

Comparison with Similar Compounds

Dinitrooctylphenol can be compared with other nitrophenol derivatives, such as:

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.

    2,6-Dinitrophenol: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.

Uniqueness: Dinitrooctylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long octyl chain differentiates it from other nitrophenols, influencing its solubility and interaction with biological membranes.

Properties

CAS No.

63149-81-5

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

2-(2,8-dinitrooctyl)phenol

InChI

InChI=1S/C14H20N2O5/c17-14-9-5-4-7-12(14)11-13(16(20)21)8-3-1-2-6-10-15(18)19/h4-5,7,9,13,17H,1-3,6,8,10-11H2

InChI Key

IEAIACCKVIARIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CCCCCC[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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